
Bisnoryangonin
Beschreibung
Chemical Classification and Structural Overview
This compound belongs to the class of organic compounds known as styrenes, which are characterized by the presence of an ethenylbenzene moiety within their molecular structure. More specifically, this compound is classified as a styrylpyrone, representing a type of polyphenolic compound that features a distinctive structural arrangement combining aromatic and heterocyclic elements. The molecule is structurally characterized by a pyrone ring fused with styryl groups, incorporating hydroxyl substituents that contribute significantly to its biological activity and chemical properties.
The chemical structure of this compound can be described by its IUPAC name: 4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-one. This nomenclature reflects the presence of two hydroxyl groups positioned on the phenyl ring and the pyrone moiety, along with an ethylene bridge connecting these two ring systems in an E-configuration. The molecular architecture demonstrates the characteristic features of styrylpyrone compounds, which are thought to have a role in fungi similar to that of flavonoids in plants.
The compound exhibits specific stereochemical properties, with the ethylene bridge maintaining an E-configuration as indicated by the IUPAC naming convention. This geometric arrangement is crucial for the compound's biological activity and contributes to its ability to interact with various molecular targets. The presence of multiple functional groups, including phenolic hydroxyl groups and the lactone functionality within the pyrone ring, provides this compound with distinctive chemical reactivity patterns and solubility characteristics.
Natural Occurrence in Fungi and Plants
This compound demonstrates a remarkable distribution pattern across various biological systems, with its primary occurrence documented in fungal species, particularly within the Agaricales order. The compound has been extensively identified in members of the Cortinariaceae family, most notably in Gymnopilus spectabilis, where it serves as one of the major secondary metabolites contributing to the mushroom's distinctive chemical profile. This hallucinogenic mushroom, which grows in dense clusters on stumps and logs of both hardwoods and conifers, represents the most well-documented natural source of this compound in the scientific literature.
Beyond its primary fungal sources, this compound has been detected in several medicinal fungi genera, including Phellinus and Inonotus species. These medicinal mushrooms, which include Phellinus linteus, Phellinus igniarius, Phellinus ribis, Inonotus obliquus, and Inonotus xeranticus, are renowned for their therapeutic properties and have been traditionally used in the treatment of various conditions including cancer, diabetes, and bacterial infections. The presence of this compound in these species contributes to their diverse range of styrylpyrone-type polyphenol pigments, which exhibit various biological activities including anti-oxidative, anti-inflammatory, and cytotoxic effects.
The compound's occurrence extends beyond strictly fungal sources to include various plant species, where it functions as a potential biomarker for specific food consumption patterns. Research has identified this compound in several food items, including pepper (Capsicum baccatum), celeriac, french plantain, and olive, making it a valuable indicator compound for dietary analysis and nutritional epidemiology studies. This widespread distribution across both fungal and plant kingdoms suggests important ecological and biochemical roles for this compound in natural systems.
Historical Context of Discovery and Early Research
The discovery and characterization of this compound can be traced back to the late 1960s, when systematic investigations of fungal secondary metabolites began to reveal the chemical complexity of mushroom species. The compound was first isolated and identified in 1969 by Hatfield and Brady, who documented its occurrence in Gymnopilus spectabilis in a landmark publication in the Journal of Pharmaceutical Sciences. This pioneering work established the foundation for subsequent research into the chemical constituents of this particular fungal species and contributed to the broader understanding of styrylpyrone compounds in nature.
The early research efforts were primarily focused on the identification and structural elucidation of secondary metabolites from Korean native wild mushrooms, as part of broader initiatives to create comprehensive chemical libraries of natural products. These investigations were motivated by the recognition that mushrooms represent important sources of physiologically beneficial compounds and produce diverse classes of secondary metabolites with interesting biological activities. The systematic approach employed by early researchers involved methanolic extraction of fruiting bodies followed by various chromatographic separation techniques to isolate pure compounds for structural analysis.
The 1991 publication in the Journal of Natural Products further expanded the understanding of this compound by documenting its presence as a minor constituent of Gymnopilus spectabilis. This work contributed to the growing body of evidence supporting the significance of styrylpyrone compounds in fungal biochemistry and their potential applications in pharmaceutical research. The historical progression of this compound research reflects the evolution of natural products chemistry methodologies, from initial isolation and structural determination to contemporary biosynthetic pathway elucidation and biotechnological production approaches.
The research trajectory surrounding this compound exemplifies the interdisciplinary nature of natural products research, combining elements of mycology, organic chemistry, and biochemistry to understand both the fundamental aspects of fungal secondary metabolism and the practical applications of these compounds. Early investigations established the antioxidant properties of this compound, demonstrating its significant scavenging activity against various radical species, which provided the foundation for subsequent studies exploring its therapeutic potential.
Eigenschaften
IUPAC Name |
4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVQWHLMVLOZPX-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038265 | |
Record name | Bisnoryangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-27-8 | |
Record name | Bisnoryangonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisnoryangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bisnoryangonin can be synthesized through various methods. One notable approach involves the use of chalcone synthase-like type III polyketide synthase (PnPKS) from Piper nigrum. The PnPKS protein catalyzes the lactonization of a linear triketide formed from ferulic acid, resulting in the production of this compound .
Industrial Production Methods: For industrial production, this compound can be produced using engineered Escherichia coli strains. The artificial biosynthetic pathway involves the expression of five genes: optal, sam5, com, 4cl2nt, and pnpks. The engineered L-tyrosine overproducing E. coli strain is cultured in a minimal glucose medium containing ampicillin and kanamycin, achieving a production titer of up to 52.8 mg/L .
Analyse Chemischer Reaktionen
Types of Reactions: Bisnoryangonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bisnoryangonin
This compound can be synthesized through both natural extraction and artificial methods:
- Natural Extraction : It is isolated from the fruiting bodies of specific fungi such as Gymnopilus and Pholiota. The extraction process involves utilizing solvents to separate the compound from other fungal metabolites.
- Artificial Synthesis : Recent advancements have enabled the biosynthetic production of this compound in microorganisms like Escherichia coli. This involves engineering metabolic pathways to convert simple precursors into this compound. For instance, a study demonstrated the successful production of 11-methoxy-bisnoryangonin using five engineered genes in E. coli, achieving a yield of 52.8 mg/L after 24 hours of culture .
Biological Activities
This compound exhibits several promising biological activities:
- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase and xanthine oxidase activities, suggesting its potential as an anti-inflammatory agent. This activity is significant in developing treatments for inflammatory diseases.
- Antioxidant Properties : this compound has shown antioxidant activity, which may protect cells from oxidative stress and related damage. This property is crucial for its potential use in neuroprotective therapies.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Pharmacological Implications
The pharmacological implications of this compound are extensive:
- Potential Therapeutic Applications : Due to its biological activities, this compound is being explored for its potential in treating conditions such as arthritis, neurodegenerative disorders, and oxidative stress-related diseases .
- Natural Compound Development : As a styrylpyrone, this compound represents a class of natural compounds that could replace synthetic drugs in various therapeutic areas. Its structural diversity allows for modifications that can enhance efficacy and reduce side effects .
Case Studies and Research Findings
Several studies highlight the applications and efficacy of this compound:
Wirkmechanismus
Bisnoryangonin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Bisnoryangonin vs. Hispidin: Both fungal styrylpyrones share the same molecular formula but differ in substitution patterns. Hispidin is hydroxylated at C-3, enabling dimerization into complex metabolites like phelligridins . This compound lacks this modification, limiting polymerization but enhancing antioxidant efficiency .
- This compound vs. CTAL: Both are "derailment" products in polyketide biosynthesis but differ in chain length (C13 vs. C14) and lactone ring formation .
- This compound vs. Naringenin Chalcone: Produced by the same CHS enzyme, this compound is a byproduct, while naringenin chalcone is a flavonoid precursor .
Functional and Pharmacological Differences
Key Findings :
- Antioxidant Superiority: this compound outperforms hispidin and synthetic antioxidants due to its optimized radical-scavenging styryl-pyrone system .
- Enzyme Targets: Hispidin’s PKC inhibition contrasts with this compound’s β-secretase activity, suggesting divergent therapeutic applications .
- Plant vs. Fungal Analogs: Plant styrylpyrones (e.g., kavalactones) exhibit broader pharmacological diversity, including psychoactive effects, but fungal derivatives like this compound show higher specificity in antioxidant pathways .
Biologische Aktivität
Bisnoryangonin is a naturally occurring compound belonging to the styrylpyrone class of polyphenols, primarily isolated from medicinal fungi and certain plants. Its biological activities have garnered attention due to its potential therapeutic properties, particularly in antioxidant and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound is structurally related to other styrylpyrone compounds, which are known for their diverse biological activities. The compound's molecular formula is CHO, and it exhibits various functional groups that contribute to its reactivity and biological effects.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In a radical scavenging assay, it was found to be approximately 3-5 times more active than Trolox (a vitamin E analog) and comparable to BHA (butylated hydroxyanisole) and caffeic acid. The compound effectively scavenges DPPH, ABTS, and superoxide radicals in a concentration-dependent manner.
Table 1: Antioxidant Activity of this compound
Compound | IC50 (µM) | Comparison |
---|---|---|
This compound | 2.3 | 3-5x more active than Trolox |
Trolox | 10 | Reference |
BHA | 2.5 | Comparable |
Caffeic Acid | 3.0 | Comparable |
Antimicrobial Activity
This compound has also been identified as an antimicrobial agent. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the disruption of microbial cell membranes, leading to cell death.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at the National Center for Biotechnology Information assessed the antimicrobial properties of this compound against several pathogens. The results indicated that this compound inhibited bacterial growth at concentrations as low as 25 µg/mL , showcasing its potential as a natural preservative in food and pharmaceutical applications.
Synthesis and Production
The biosynthesis of this compound has been successfully achieved through genetic engineering techniques. Researchers constructed an artificial biosynthetic pathway in E. coli, resulting in the production of 11-methoxy-bisnoryangonin at levels reaching 52.8 mg/L , significantly higher than previously reported yields.
Table 2: Production Levels of 11-Methoxy-Bisnoryangonin
Strain | Production (mg/L) |
---|---|
Engineered E. coli ∆COS1 | 52.8 |
Parental E. coli | 6.2 |
Q & A
Q. What spectroscopic methods are most effective for characterizing Bisnoryangonin’s structure, and how should data interpretation be validated?
this compound (C₁₃H₁₀O₄) requires multi-modal spectroscopic analysis. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identifies functional groups and carbon skeleton, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular mass (230.0579 Da) and fragmentation patterns . Cross-validation with X-ray crystallography or comparative analysis against literature data (e.g., Hatfield & Brady, 1969) ensures structural accuracy. Replicate experiments and spectral deconvolution tools minimize artifacts .
Q. What protocols are recommended for isolating this compound from Gymnopilus spectabilis, and how can purity be optimized?
Isolation involves solvent extraction (e.g., methanol or ethyl acetate) followed by column chromatography (silica gel, gradient elution). Purity is assessed via HPLC (≥95% peak area) and TLC (Rf comparison). To optimize yield, consider fungal strain selection, growth conditions (e.g., solid vs. liquid culture), and post-extraction crystallization. Include negative controls (solvent-only extracts) to rule out contaminants .
Q. How can researchers design initial bioactivity assays for this compound, and what controls are essential?
Use in vitro models (e.g., enzyme inhibition or cell viability assays) with dose-response curves (0.1–100 µM). Include positive controls (known inhibitors) and vehicle controls (DMSO/solvent). Triplicate replicates and statistical analysis (e.g., ANOVA with post-hoc tests) ensure reproducibility. Pre-screen cytotoxicity to rule out nonspecific effects .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological activities of this compound across studies?
Contradictions may arise from assay variability (e.g., cell line specificity, incubation time) or compound stability (e.g., light sensitivity). Conduct meta-analyses of raw data from published studies, noting variables like pH, temperature, and solvent systems. Validate findings using orthogonal assays (e.g., in vivo models for in vitro results) and standardize protocols (e.g., CLSI guidelines) .
Q. What experimental designs are optimal for elucidating this compound’s structure-activity relationship (SAR)?
Synthesize analogs with modifications to the chalcone backbone (e.g., hydroxylation or methylation). Test analogs in parallel bioassays (e.g., antioxidant, anti-inflammatory) and correlate activity with electronic (Hammett constants) or steric parameters. Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 or NF-κB). Validate predictions with mutagenesis studies .
Q. How can factorial design improve yield optimization in this compound synthesis or extraction?
Apply a 2⁴ factorial design to evaluate variables: extraction time, solvent polarity, temperature, and biomass ratio. Analyze interactions using response surface methodology (RSM). For synthetic routes, optimize catalysts (e.g., Pd/C for cross-coupling) and reaction time via Taguchi methods. Use HPLC quantification to track yield improvements .
Q. What strategies mitigate degradation of this compound during long-term stability studies?
Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Identify degradation products and adjust storage conditions (e.g., amber vials, inert atmosphere). Lyophilization or nano-encapsulation (PLGA nanoparticles) enhances stability. Include mass balance calculations to account for degradation pathways .
Methodological Guidelines
- Hypothesis Testing : Frame hypotheses to compare this compound’s efficacy against established compounds (e.g., "this compound exhibits ≥50% COX-2 inhibition at 10 µM compared to celecoxib"). Use two-tailed t-tests for significance .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .
- Literature Review : Prioritize studies with validated analytical methods (e.g., NMR/HR-MS) and avoid unreplicated claims. Use tools like PRISMA for systematic reviews .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.